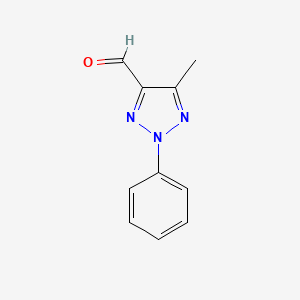
5-Methyl-2-phenyltriazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyltriazole-4-carbaldehyde, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTC is a heterocyclic compound that contains a triazole ring and an aldehyde group.
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitor
The compound has been synthesized and evaluated for its in vitro xanthine oxidase (XO) inhibitory activity . It has shown high potency in the submicromolar/nanomolar range . This makes it a potential candidate for the treatment of diseases related to xanthine oxidase, such as gout .
Neuroprotective Agent
Triazole-Pyrimidine hybrids, which include this compound, have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agent
The same Triazole-Pyrimidine hybrids have also exhibited significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Potential Treatment for Neurodegenerative Diseases
Due to its neuroprotective and anti-neuroinflammatory properties, this compound could potentially be developed as a treatment for various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Anticancer Agent
One of the triazole derivatives has shown effective cytotoxic activity against various cancer cell lines . This suggests that “5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde” could potentially be used in cancer treatment.
Antiviral Agent
Pyrimidine and its derivatives, including this compound, have been proven to have antiviral activity . This makes it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
5-methyl-2-phenyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBVMPACSDJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)
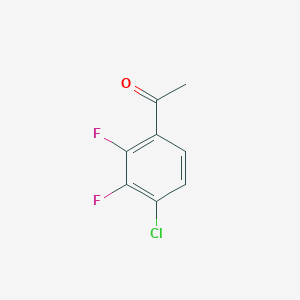
![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
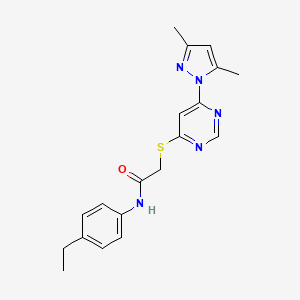
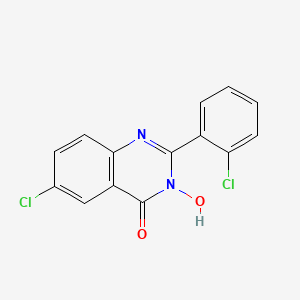
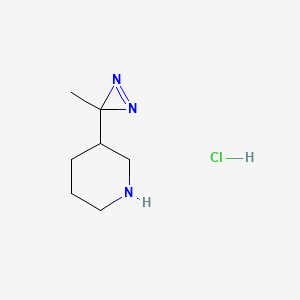
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)
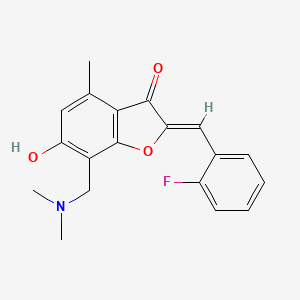
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)
![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)
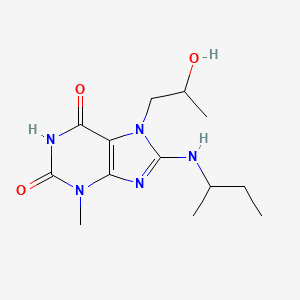
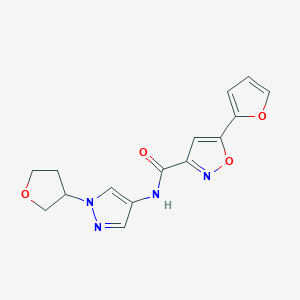
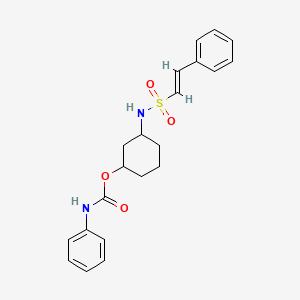
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2-dimethylbenzimidazole](/img/structure/B2952159.png)